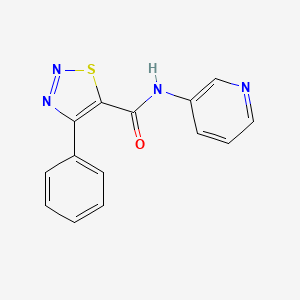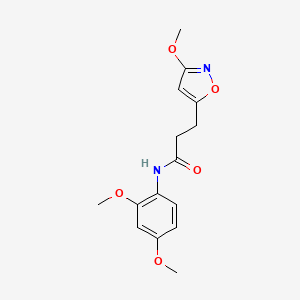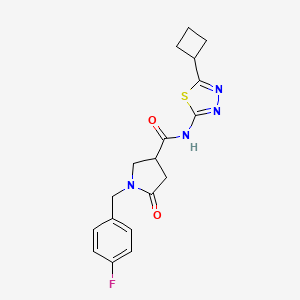![molecular formula C20H24N2O3S B11018488 [1-({[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B11018488.png)
[1-({[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-({[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid is a complex organic compound that features a thiazole ring, a cyclohexyl group, and an acetic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-({[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 4-methyl-2-phenylthiazole with a suitable acylating agent to introduce the carbonyl group. This intermediate is then reacted with cyclohexylamine to form the amide linkage. Finally, the acetic acid moiety is introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[1-({[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the thiazole ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
[1-({[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities, such as antimicrobial and anti-inflammatory properties, make it a candidate for further biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: The compound may be used in the development of new materials, coatings, and other industrial applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [1-({[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
[4-Methyl-2-phenylthiazole]: Shares the thiazole ring structure but lacks the additional functional groups present in [1-({[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid.
[Cyclohexylacetic acid]: Contains the cyclohexyl and acetic acid moieties but lacks the thiazole ring.
[Thiazole-5-carboxylic acid]: Features the thiazole ring and a carboxylic acid group but differs in the overall structure and functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications and a valuable subject for further research.
Properties
Molecular Formula |
C20H24N2O3S |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-[1-[[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C20H24N2O3S/c1-14-17(26-19(22-14)15-8-4-2-5-9-15)18(25)21-13-20(12-16(23)24)10-6-3-7-11-20/h2,4-5,8-9H,3,6-7,10-13H2,1H3,(H,21,25)(H,23,24) |
InChI Key |
OASTZQLORCUUTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCC3(CCCCC3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-Chlorophenyl)-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11018417.png)

![N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11018437.png)

![N-cyclohexyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11018446.png)
![2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B11018447.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11018448.png)
![N-(tetrahydrofuran-2-ylmethyl)-2-[(trichloroacetyl)amino]benzamide](/img/structure/B11018455.png)
![2,2,2-trichloro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B11018457.png)


![3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 4-fluorobenzenesulfonate](/img/structure/B11018477.png)

